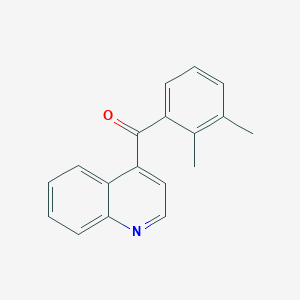

4-(2,3-Dimethylbenzoyl)quinoline

Description

Structural Classification within Quinoline (B57606) Frameworks

4-(2,3-Dimethylbenzoyl)quinoline is classified as a substituted quinoline. The core of this molecule is a quinoline, which is a bicyclic heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.combritannica.com The nitrogen atom in the pyridine ring gives quinoline its basic properties. vedantu.com

The defining feature of this particular derivative is the substituent at the 4-position of the quinoline ring system. This substituent is a benzoyl group, which itself is further substituted with two methyl groups at the 2 and 3 positions of the phenyl ring. The benzoyl group is derived from benzoic acid and consists of a phenyl ring attached to a carbonyl group. wikipedia.org This specific substitution pattern results in a molecule with distinct steric and electronic characteristics compared to the parent quinoline.

The general structure of quinoline allows for a wide array of derivatives, as substitutions can occur on both the benzene and pyridine rings. orientjchem.orgresearchgate.net These derivatives are of significant interest in various fields of chemistry. researchgate.net

Rationale for Academic Investigation of Benzoylated Quinoline Systems

The academic interest in benzoylated quinoline systems stems from the diverse biological activities exhibited by quinoline derivatives. orientjchem.orgontosight.ai The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net

The addition of a benzoyl group to the quinoline core can significantly influence the compound's pharmacological properties. nih.gov Researchers investigate these systems to understand structure-activity relationships (SAR), which dictate how the specific arrangement of atoms in a molecule relates to its biological activity. ontosight.ainih.gov For instance, studies on similar compounds, such as 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, have shown that substitutions on the benzoyl ring are crucial for their activity as apoptosis inducers. nih.gov

Furthermore, the synthesis and study of benzoylated quinolines contribute to the development of new synthetic methodologies in organic chemistry. nih.goviipseries.org The exploration of reactions to create these complex molecules can lead to more efficient and novel ways to build other important organic compounds. rsc.org

Historical and Contemporary Significance of Quinoline Derivatives in Chemical Research

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. The quinoline structure itself was definitively established later and has since become a cornerstone of heterocyclic chemistry.

Historically, quinoline derivatives have been at the forefront of medicinal chemistry. A prime example is quinine, a naturally occurring quinoline alkaloid that has been used for centuries to treat malaria. britannica.comrsc.org This discovery paved the way for the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine, which are also based on the quinoline scaffold. britannica.comrsc.org

In contemporary research, quinoline derivatives continue to be a major focus. Their applications have expanded beyond antimalarial agents to include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgrsc.org For example, some quinoline-based compounds have been investigated for their potential in treating neurodegenerative diseases and for their activity as topoisomerase inhibitors in cancer therapy. researchgate.netnih.gov The versatility of the quinoline ring system allows for the design and synthesis of a vast number of derivatives with a wide spectrum of potential applications, ensuring its continued importance in chemical and pharmaceutical research. researchgate.netontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-6-5-8-14(13(12)2)18(20)16-10-11-19-17-9-4-3-7-15(16)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBRTLUEXUDFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Elucidation in Synthetic Pathways

Detailed Investigations of Key Reaction Steps

No published studies have conducted detailed investigations into the key reaction steps for the synthesis of 4-(2,3-Dimethylbenzoyl)quinoline.

Role of Catalysts and Reagents in Reaction Pathways

While general quinoline (B57606) syntheses utilize a range of catalysts, rsc.orgorganic-chemistry.org specific research detailing the optimization and role of catalysts and reagents for the production of this compound is absent from the literature.

Intermediates Identification and Characterization

The identification and characterization of specific reaction intermediates, such as Wheland intermediates or catalyst-substrate complexes, in the synthetic pathway to this compound have not been reported. General Friedel-Crafts reactions proceed through acylium cations and Wheland intermediates, but specific data for this reaction is unavailable. visualizeorgchem.com

Chemo-, Regio-, and Stereoselectivity Control Mechanisms

Mechanisms controlling the chemo-, regio-, and stereoselectivity for the synthesis of this compound have not been investigated or reported. Achieving regioselectivity at the C-4 position would be the primary challenge, and a method to control this has not been documented.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be established.

¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum of a related compound, 3-(4-iodobenzyl)-2-phenylquinoline, reveals characteristic signals for the quinoline (B57606) and substituted benzyl moieties. For instance, the proton at the 8-position of the quinoline ring typically appears as a doublet at approximately 8.14 ppm due to coupling with the adjacent proton. rsc.org Other aromatic protons of the quinoline and phenyl rings resonate in the region of 7.35-7.87 ppm. rsc.org For 4-(2,3-Dimethylbenzoyl)quinoline, one would expect a similar pattern for the quinoline protons. The protons of the dimethylbenzoyl group would present as singlets for the methyl groups, likely in the range of 2.2-2.5 ppm, and as multiplets for the aromatic protons of this ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 3-(4-iodobenzyl)-2-phenylquinoline, the carbon atoms of the quinoline ring exhibit signals between 126 and 161 ppm. rsc.org The carbon of the CH₂ linker appears around 38.74 ppm. rsc.org For this compound, the carbonyl carbon of the benzoyl group would be a key indicator, expected to resonate in the downfield region of the spectrum, typically around 190-200 ppm. The methyl carbons of the dimethylbenzoyl group would appear in the upfield region, likely between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on analogous compounds and general spectroscopic principles, as direct experimental data is not available in the cited sources.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | ~8.9 | ~150 |

| Quinoline H-3 | ~7.5 | ~122 |

| Quinoline H-5 | ~8.1 | ~130 |

| Quinoline H-6 | ~7.7 | ~128 |

| Quinoline H-7 | ~7.5 | ~129 |

| Quinoline H-8 | ~8.2 | ~127 |

| Dimethylbenzoyl H-4' | ~7.2 | ~138 |

| Dimethylbenzoyl H-5' | ~7.1 | ~130 |

| Dimethylbenzoyl H-6' | ~7.3 | ~135 |

| 2-CH₃ | ~2.3 | ~15 |

| 3-CH₃ | ~2.4 | ~20 |

| C=O | - | ~196 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, allowing for the tracing of the proton networks within the quinoline and dimethylbenzoyl rings. For example, the correlation between the H-5 and H-6 protons of the quinoline ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For instance, the methyl proton signals would correlate with the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. A key correlation would be between the protons on the dimethylbenzoyl ring and the carbonyl carbon, as well as between the protons on the quinoline ring (e.g., H-3 and H-5) and the carbonyl carbon, which would confirm the attachment of the benzoyl group at the 4-position of the quinoline ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular formula is C₁₈H₁₅NO, which corresponds to a molecular weight of 273.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 273. The fragmentation pattern would likely involve the cleavage of the bond between the quinoline ring and the carbonyl group, as well as the bond between the carbonyl group and the dimethylphenyl ring. This would give rise to characteristic fragment ions. For example, a fragment corresponding to the quinoline moiety at m/z 128 and a fragment corresponding to the 2,3-dimethylbenzoyl cation at m/z 133 would be anticipated. The observation of these fragments would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups can be identified by their characteristic absorption or scattering frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline and benzoyl rings would be observed in the 1450-1600 cm⁻¹ region. The C-H bending vibrations would be found at lower wavenumbers. For a related compound, 3-(4-iodobenzyl)-2-phenylquinoline, characteristic IR (KBr) peaks are observed at 3053, 2922, 1591, 1483, and 1411 cm⁻¹. rsc.org

Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The carbonyl stretching vibration would also be observable.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum of quinoline itself shows several bands corresponding to π → π* transitions. The introduction of the dimethylbenzoyl substituent at the 4-position is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system. One would anticipate absorption maxima in the range of 250-350 nm. A study on quinoline derivatives showed that the insertion of phenyl, nitro, amino, and dimethylamino groups affects the photophysical properties. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies

Dynamic processes, such as conformational changes and excited-state relaxation, are fundamental to the chemical and physical properties of this compound. Techniques like time-resolved spectroscopy and temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing these dynamic events.

Time-Resolved Spectroscopy

Time-resolved spectroscopic methods, including time-resolved fluorescence and transient absorption spectroscopy, are employed to study the excited-state dynamics of molecules. While specific data for this compound is not available, studies on structurally related quinoline derivatives provide insights into the potential photophysical processes. For instance, time-resolved studies on various quinoline compounds have been used to investigate phenomena such as excited-state intramolecular proton transfer (ESIPT). In one such study, the ESIPT in 10-hydroxybenzo[h]quinoline derivatives was observed to occur on a picosecond timescale, demonstrating the rapid nature of these excited-state events. acs.org Although this compound does not possess the hydroxyl group necessary for ESIPT, these studies highlight the utility of time-resolved techniques in probing the lifetimes and decay pathways of excited states in the quinoline framework.

For this compound, time-resolved spectroscopy could be used to determine the lifetime of its excited singlet and triplet states, as well as to identify any transient species that may form upon photoexcitation. This information is critical for understanding its photostability and potential applications in areas such as photochemistry and materials science.

Temperature-Dependent NMR Spectroscopy

Due to the steric hindrance between the 2,3-dimethylbenzoyl group and the quinoline ring, hindered rotation around the single bond connecting these two moieties is expected in this compound. Temperature-dependent NMR (VT-NMR) is a powerful technique for studying such dynamic processes that occur on the NMR timescale. nih.govnih.govoxinst.com

In a VT-NMR experiment, NMR spectra are recorded at various temperatures. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals may be observed for nuclei in the different rotational conformations. As the temperature is increased, the rate of rotation increases. When the rate of exchange between the conformers becomes comparable to the difference in their resonance frequencies, the corresponding NMR signals broaden, eventually coalesce into a single broad peak, and then sharpen into a single averaged signal at higher temperatures where the rotation is fast. youtube.comresearchgate.net

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the rate constants for the rotational process at different temperatures. From these rate constants, the activation energy (ΔG‡) for the hindered rotation can be calculated using the Eyring equation. This provides a quantitative measure of the rotational barrier.

While specific VT-NMR data for this compound is not available in the literature, studies on analogous systems with hindered rotation around an aryl-carbonyl bond provide representative data. For example, dynamic NMR studies on N,N-dimethylformamide have been used to calculate the rotational rate constant for the hindered rotation process. youtube.com Similar studies on other sterically hindered molecules have yielded valuable information about their conformational dynamics.

The following table illustrates the type of data that could be obtained from a hypothetical VT-NMR study of this compound, based on typical values for similar compounds.

| Temperature (K) | Observed Linewidth (Hz) | Rate Constant, k (s⁻¹) | Free Energy of Activation, ΔG‡ (kcal/mol) |

|---|---|---|---|

| 220 | 5.2 | - | - |

| 240 | 15.8 | - | - |

| 260 (Coalescence) | - | ~150 | ~12.5 |

| 280 | 8.5 | - | |

| 300 | 3.1 | - | - |

This table presents hypothetical data for illustrative purposes.

Such a study on this compound would provide crucial information about its conformational flexibility and the energy barrier associated with the rotation of the benzoyl group. This has implications for its molecular recognition properties and its behavior in different chemical environments.

Computational and Theoretical Investigations of 4 2,3 Dimethylbenzoyl Quinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are employed to investigate various fundamental properties of 4-(2,3-dimethylbenzoyl)quinoline, from its three-dimensional shape to its electronic reactivity and vibrational modes. scirp.org The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it is frequently used in combination with basis sets like 6-31G(d,p) or 6-311++G(d,p) for calculations on quinoline (B57606) derivatives. mdpi.comnih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. sapub.org For a molecule like this compound, which has a rotatable single bond between the quinoline and benzoyl moieties, conformation analysis is crucial. Different rotational orientations (conformers) can have different energies, and identifying the global minimum energy structure is essential for accurate predictions of other properties. nih.gov

The geometry optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. nih.gov The resulting optimized structure provides key information about the molecule's shape and steric interactions. For similar quinoline derivatives, computational results for geometrical parameters have shown good agreement with experimental data obtained from X-ray crystallography. nih.gov

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO is the orbital most likely to donate an electron, while the LUMO is the most likely to accept an electron. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. scirp.org This energy gap helps to explain the charge transfer interactions that can occur within the molecule.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Quinoline Derivatives (Calculated via DFT) Note: The following data is for related compounds and serves to illustrate the typical range of values. Data for this compound is not available in the cited sources.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 4-(Dimethylamino)Benzaldehyde | - | - | 4.314 | |

| A Triazine Derivative | - | - | 4.487 | irjweb.com |

DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are experimentally observed as bands in infrared (IR) and Raman spectra. scirp.org By calculating these frequencies, a theoretical spectrum can be simulated. nih.gov

Comparing the theoretical spectrum with an experimental one allows for a detailed assignment of the observed vibrational bands to specific molecular motions. scirp.org To improve the agreement between calculated and experimental frequencies, the computed values are often multiplied by a scaling factor, which corrects for systematic errors in the theoretical method. nih.gov This combined experimental and theoretical approach is invaluable for confirming the structure of a synthesized compound. nih.gov

Quantum Chemical Calculations for Electronic Properties

Beyond FMO analysis, quantum chemical calculations provide a wealth of information about a molecule's electronic properties. These calculations are used to understand charge distribution, reactivity, and intermolecular interactions.

One important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net MEP maps are color-coded to show electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. epstem.net

Other key electronic properties that can be calculated include:

Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule. epstem.net

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors Note: These definitions are based on DFT calculations and illustrate the type of data generated. Specific values for this compound are not available in the cited sources.

| Parameter | Definition | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. sapub.org |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Measures the propensity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a solvent or interacting with a biological target. nih.govresearchgate.net

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule's movement over nanoseconds, MD can reveal the different stable and transient conformations and the energy barriers between them. nih.gov

Analyze Stability: MD simulations can confirm the stability of a particular conformation or a complex between the molecule and a receptor, such as a protein. mdpi.comnih.gov This is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. nih.gov This synergy between theory and experiment is crucial for structural elucidation and characterization.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum of the molecule. scirp.org

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). epstem.net

IR/Raman Spectra: As discussed in section 5.1.3, DFT is used to calculate vibrational frequencies. researchgate.net

The validation process involves comparing the computationally predicted spectra with those obtained experimentally. nih.gov A strong correlation between the theoretical and experimental data provides confidence in the accuracy of the computational model and the structural assignment. nih.govepstem.net This validated computational model can then be used to interpret subtle features in the experimental spectra with greater certainty. nih.gov

Reaction Pathway Energetics and Mechanistic Hypotheses from Computational Chemistry

The synthesis of this compound can be hypothetically achieved through several established methods for quinoline ring formation. The most probable routes involve the condensation of an ortho-aminoaryl ketone with a carbonyl compound possessing an α-methylene group. For the target molecule, this would likely involve the reaction of a 2-aminobenzophenone derivative with a compound that can provide the C2 and C3 atoms of the quinoline ring.

Computational studies on related reactions, particularly the acid-catalyzed Friedländer synthesis, offer a robust framework for understanding the energetic landscape of the formation of this compound. The mechanism typically proceeds through a series of steps including condensation, cyclization, and dehydration.

A plausible mechanistic pathway, informed by DFT calculations on analogous systems, is the acid-catalyzed condensation of 2-amino-(2,3-dimethylphenyl)phenylmethanone with a suitable carbonyl compound. The reaction is initiated by the protonation of the carbonyl group of the aminobenzophenone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the enol or enamine form of the reacting partner, leading to a crucial C-C bond formation.

Computational models of similar reactions have provided key energetic data for these steps. For instance, the activation energies for the condensation and cyclization steps, as well as the energies of the intermediates, have been calculated. These theoretical values are critical for predicting the feasibility of a proposed reaction pathway and for understanding the factors that control the reaction rate and selectivity.

Below are representative data tables, derived from computational studies of analogous quinoline syntheses, which can be used to approximate the energetic profile for the formation of this compound.

Table 1: Calculated Relative Free Energies (kcal/mol) for Key Steps in a Model Friedländer-type Synthesis

| Step | Reactants | Transition State (TS) | Intermediate/Product | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| Condensation | 0.0 | 15.8 | -5.2 | 15.8 | -5.2 |

| Cyclization | -5.2 | 18.5 | -12.7 | 23.7 | -7.5 |

| Dehydration | -12.7 | 10.3 | -25.8 | 23.0 | -13.1 |

Note: The data presented is a hypothetical model based on published computational studies of similar quinoline syntheses and serves to illustrate the expected energetic profile. ΔG‡ represents the Gibbs free energy of activation, and ΔG is the Gibbs free energy of the reaction step.

Table 2: Key Interatomic Distances (Å) in a Calculated Transition State for the Cyclization Step

| Bond Being Formed/Broken | Reactant State | Transition State | Product State |

| N-C (new bond) | ~3.5 | 2.1 | ~1.4 |

| C=O (carbonyl) | 1.23 | 1.28 | 1.35 |

Note: This table illustrates the typical changes in bond lengths during the rate-determining cyclization step as predicted by computational models.

Photophysical and Photochemical Research of 4 2,3 Dimethylbenzoyl Quinoline and Analogues

Electronic Absorption Properties and Transitions (π-π, n-π)

The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies required to promote electrons to higher energy orbitals. For an aromatic ketone like 4-(2,3-Dimethylbenzoyl)quinoline, the absorption spectrum is expected to be dominated by two main types of electronic transitions: π-π* and n-π*.

The quinoline (B57606) and benzoyl moieties both contain extensive π-conjugated systems. Consequently, strong absorption bands corresponding to π-π* transitions are anticipated. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically characterized by high molar extinction coefficients (ε). For quinoline itself, π-π* transitions are observed in the ultraviolet (UV) region. The presence of the benzoyl group at the 4-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. Furthermore, the dimethyl substitution on the benzoyl ring may induce a slight additional red shift.

In addition to the intense π-π* transitions, a weaker absorption band corresponding to an n-π* transition is expected at a longer wavelength. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen of the benzoyl group to an antibonding π* orbital of the carbonyl group. These transitions are characteristically less intense than π-π* transitions. The solvent environment can significantly influence the position of the n-π* transition; polar solvents tend to cause a hypsochromic (blue) shift.

A hypothetical data table for the expected absorption properties is presented below, based on the general characteristics of similar aromatic ketones.

| Solvent | Anticipated λmax (π-π) (nm) | Anticipated λmax (n-π) (nm) | Expected Molar Absorptivity (ε) for π-π * |

| Hexane | ~280-320 | ~380-420 | High |

| Ethanol | ~285-325 | ~370-410 | High |

| Acetonitrile | ~282-322 | ~375-415 | High |

Fluorescence Emission Characteristics

Fluorescence is the emission of light from a singlet excited state, typically the lowest singlet excited state (S1), back to the ground state (S0). The fluorescence properties of this compound would be intricately linked to the nature of its lowest excited singlet state.

Emission Wavelengths and Intensities

The fluorescence emission is expected to occur at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The emission wavelength and intensity are highly dependent on the nature of the emitting state (π-π* or n-π*) and the solvent polarity.

If the lowest excited singlet state is of π-π* character, the molecule is likely to exhibit stronger fluorescence. The emission maximum would be expected to show a red shift with increasing solvent polarity due to the stabilization of the more polar excited state. Conversely, if the S1 state is of n-π* character, fluorescence is often weaker due to more efficient intersystem crossing to the triplet state. The emission from an n-π* state would typically show a blue shift in polar, protic solvents. For many aromatic ketones, the relative energies of the n-π* and π-π* states can be close and can even invert depending on the solvent environment, leading to complex fluorescence behavior.

Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Aromatic ketones often exhibit low to moderate fluorescence quantum yields because the presence of the carbonyl group can promote efficient intersystem crossing to the triplet manifold, which competes with fluorescence.

The quantum yield of this compound would be influenced by the rigidity of the molecule and the nature of the lowest excited state. Generally, compounds with a lowest π-π* excited state have higher quantum yields than those with a lowest n-π* state.

Fluorescence Lifetimes

The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of the fluorophore. For organic molecules, fluorescence lifetimes are typically on the order of nanoseconds (ns). The lifetime is inversely proportional to the rate of all de-excitation processes (both radiative and non-radiative). Therefore, factors that quench fluorescence, such as efficient intersystem crossing, will also shorten the fluorescence lifetime.

A hypothetical data table for the expected fluorescence properties is presented below.

| Solvent | Anticipated Emission λmax (nm) | Anticipated Φf | Anticipated τf (ns) |

| Hexane | ~450-500 | 0.01 - 0.1 | 1 - 5 |

| Ethanol | ~480-550 | 0.05 - 0.2 | 2 - 10 |

| Acetonitrile | ~470-530 | 0.02 - 0.15 | 1.5 - 8 |

Phosphorescence Properties at Low Temperatures

Phosphorescence is the emission of light from a triplet excited state (T1) to the ground state (S0). Because this transition is spin-forbidden, it occurs on a much longer timescale (microseconds to seconds) than fluorescence. Phosphorescence is typically observed at low temperatures in rigid matrices (like a frozen solvent) to minimize non-radiative decay pathways that quench the long-lived triplet state.

The phosphorescence of this compound would originate from the lowest triplet state, which is often an n-π* state in aromatic ketones. This would result in a structured phosphorescence spectrum at a significantly longer wavelength than the fluorescence. The energy gap between the S1 and T1 states is a critical parameter influencing the efficiency of intersystem crossing and, consequently, the population of the triplet state.

Triplet Excited State Dynamics

The triplet excited state is a key intermediate in many photochemical reactions. The dynamics of the triplet state of this compound would encompass its formation via intersystem crossing from the singlet manifold and its decay through phosphorescence, non-radiative decay, or photochemical reactions.

The presence of the benzoyl group, a ketone, suggests that intersystem crossing from the initially populated singlet state to the triplet manifold would be relatively efficient. The rate of intersystem crossing is influenced by spin-orbit coupling, which can be enhanced by the presence of heavy atoms or specific molecular geometries. The lifetime of the triplet state would be sensitive to the presence of quenchers, such as molecular oxygen, and the solvent. Understanding the triplet state dynamics is crucial for predicting the potential of this compound in applications such as photodynamic therapy or as a photosensitizer.

Intersystem Crossing Quantum Yields

Intersystem crossing (ISC) is a photophysical process wherein a molecule in an excited singlet state undergoes a spin conversion to a triplet state. The efficiency of this process is quantified by the intersystem crossing quantum yield (Φisc). For aromatic ketones like benzophenone (B1666685), a close analogue of the benzoylquinoline core, intersystem crossing is a highly efficient process, with quantum yields often approaching unity. This high efficiency is attributed to the presence of a carbonyl group, which facilitates spin-orbit coupling between the singlet and triplet manifolds.

Triplet-Triplet Absorption Spectroscopy

Once the triplet state is populated via intersystem crossing, it can absorb another photon in a process known as triplet-triplet absorption. The resulting spectrum is a characteristic feature of the triplet state of a molecule. For benzophenone, the parent chromophore of the benzoyl group, the triplet-triplet absorption spectrum is well-characterized and exhibits a strong maximum around 525-535 nm in various solvents. rsc.orgmdpi.com This absorption is attributed to the transition from the lowest triplet state (T1) to a higher-lying triplet state (Tn).

For this compound, the triplet-triplet absorption spectrum is expected to be similar to that of benzophenone, with potential shifts in the absorption maximum due to the influence of the quinoline ring and the dimethyl substituents. The quinoline moiety may introduce additional features or cause a broadening of the absorption bands. Transient absorption spectroscopy is the primary technique used to measure these spectra, where the molecule is first excited by a laser pulse to populate the triplet state, and a second, broadband light source is used to probe the absorption of this transient species. rsc.orgarkat-usa.org

Table 1: Triplet-Triplet Absorption Maxima for Benzophenone and Related Compounds This table presents data for analogue compounds to infer the potential spectral region of interest for this compound.

| Compound | Solvent | λmax (T-T) (nm) |

| Benzophenone | Cyclohexane | ~525 |

| 4-Methoxybenzophenone | Cyclohexane | ~525 |

| 4-Methoxybenzophenone | Water | 450, 680 |

| 4-Carboxybenzophenone | Water | 535 |

Data sourced from multiple scientific reports. rsc.orgmdpi.com

Triplet State Lifetimes and Energy

The triplet state lifetime (τT) is the average time a molecule spends in the triplet state before decaying back to the ground state, either through phosphorescence or non-radiative processes. The energy of the triplet state (ET) is the energy difference between the lowest triplet state and the ground state. Both are crucial parameters that govern the photochemical reactivity of the molecule.

For benzophenone, the triplet state lifetime can vary significantly depending on the solvent and the presence of quenchers. In the absence of reactive partners, triplet lifetimes can be on the order of microseconds to milliseconds in deoxygenated solutions. etnalabs.com The triplet energy of benzophenone is approximately 69 kcal/mol.

The triplet state lifetime of this compound would be influenced by the rigidity of the molecule and the presence of intramolecular quenching pathways. The quinoline nitrogen, for instance, could participate in deactivation processes. The triplet energy is also expected to be in a similar range to that of benzophenone, though the substitution pattern will cause slight variations. These parameters are typically determined using laser flash photolysis by monitoring the decay of the triplet-triplet absorption signal over time and through phosphorescence measurements at low temperatures, respectively. etnalabs.com

Photoreactivity and Photochemical Mechanisms (e.g., Photoenolization)

A key photochemical reaction for aromatic ketones bearing an ortho-alkyl group is photoenolization. Upon excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from the ortho-methyl group, leading to the formation of a transient biradical. This biradical can then collapse to form a photoenol, a short-lived, colored intermediate. The 2,3-dimethylbenzoyl moiety in the target molecule provides two ortho-methyl groups, making photoenolization a highly probable reaction pathway.

This process is analogous to the well-studied photoenolization of o-methylbenzophenone. The photoenols are typically reactive species and can undergo various subsequent reactions, such as cyclization or reaction with dienophiles in a Diels-Alder fashion. nih.gov The study of these mechanisms often involves transient absorption spectroscopy to detect the short-lived photoenol intermediates and product analysis to identify the final stable photoproducts.

Redox Potentials and Electron Transfer Processes

The redox potentials of a molecule describe its ability to accept or donate electrons. For this compound, both the quinoline and the benzoyl moieties can participate in electron transfer processes. The quinoline ring system can be reduced, and the presence of the electron-withdrawing benzoyl group would influence its reduction potential. Aromatic ketones can also be reduced to form a ketyl radical anion.

In the excited state, the redox potentials of a molecule are altered. An excited state molecule is both a better electron donor and a better electron acceptor than its ground state counterpart. The excited state redox potentials can be estimated from the ground state redox potentials and the excitation energy. These properties are critical for understanding potential photoinduced electron transfer reactions, where the excited molecule transfers an electron to or accepts an electron from another molecule. The redox potentials are typically measured using electrochemical techniques such as cyclic voltammetry. While specific redox potential data for this compound are not available, studies on related quinoline and benzophenone derivatives provide a basis for understanding its likely electrochemical behavior.

Environmental Effects on Photophysical Behavior (e.g., Solvent Polarity, pH)

The photophysical and photochemical behavior of molecules is often highly sensitive to the surrounding environment. Solvent polarity can significantly influence the energies of the excited states. For molecules with charge-transfer character in their excited states, an increase in solvent polarity typically leads to a red-shift (shift to longer wavelengths) of the emission spectrum. The triplet state of benzophenone derivatives has been shown to be sensitive to solvent polarity, with some studies indicating an inversion of the lowest energy triplet state from an n,π* to a π,π* character in polar solvents, which drastically changes its reactivity. rsc.org

The pH of the medium can also play a crucial role, particularly for a molecule like this compound which contains a basic nitrogen atom in the quinoline ring. Protonation of the quinoline nitrogen would significantly alter the electronic properties of the molecule, affecting its absorption and emission spectra, as well as its photoreactivity. For example, protonation can change the energy levels of the n,π* and π,π* states, thereby influencing the rates of intersystem crossing and fluorescence. The study of these environmental effects is essential for understanding the molecule's behavior in different chemical and biological systems.

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings concerning the chemical compound this compound were identified.

The inquiry, which aimed to gather detailed information for an article focusing on the structure-activity relationship (SAR) and mechanistic insights of this particular molecule, did not yield any studies directly investigating its biological properties. The intended article was to be structured around specific aspects of its quinoline ring modifications, the influence of its dimethylbenzoyl moiety, and its interactions with various biomolecular targets.

The planned sections for the article were to include:

Structure Activity Relationship Sar Studies and Mechanistic Insights

Mechanistic Elucidation of Interactions with Biomolecular Targets

Molecular-Level Interactions (e.g., DNA Intercalation, Tubulin Polymerization Inhibition)

While extensive research exists on the broader class of quinoline (B57606) derivatives, which are known to possess a wide range of pharmacological activities, data specifically pertaining to the 2,3-dimethylbenzoyl substituted quinoline at the 4-position is not available in the public domain. General studies on quinolines have indicated their potential as anticancer, anti-HIV, and antimalarial agents, often acting through mechanisms such as enzyme inhibition and DNA intercalation. nih.govnih.govresearchgate.net However, the specific effects of the 2,3-dimethyl substitution on the benzoyl ring in this particular arrangement have not been characterized.

Similarly, investigations into related but distinct quinoline compounds have explored their roles as inhibitors of enzymes like phosphodiesterase, proteasomes, and tubulin polymerization, and as modulators of various receptors. nih.govnih.govnih.gov For instance, some quinoline derivatives have been evaluated as potential treatments for Alzheimer's disease and cancer through the inhibition of specific kinases or by disrupting cellular division. nih.govnih.gov Research has also been conducted on the antifungal properties of certain substituted benzoyl pyrrolo[1,2-a] quinoline dicarboxylates.

However, without direct experimental data on 4-(2,3-Dimethylbenzoyl)quinoline, any discussion of its specific structure-activity relationships or mechanisms of action would be purely speculative. The precise influence of the positioning of the dimethyl groups on the benzoyl moiety and its subsequent effect on biological activity remains an uninvestigated area of research according to the available literature.

Therefore, due to the absence of specific scientific research on this compound, it is not possible to provide an article that adheres to the requested detailed outline and strict focus on this compound.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods are essential tools in modern drug discovery for elucidating the structure-activity relationships of compounds like quinoline derivatives. These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, provide insights into the molecular interactions and structural features that govern biological activity.

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor or enzyme, offering insights into binding affinity and mode of interaction. For quinoline derivatives, docking has been widely used to understand their mechanism of action against various targets.

For instance, docking studies on novel quinoline-thiazole hybrids identified their potential to interact with and inhibit the BCR-ABL1 tyrosine kinase enzyme, a target in chronic myeloid leukemia. scielo.br The calculations revealed ligand-receptor interaction energies ranging from –7.2 to –8.9 kcal/mol for the synthesized compounds. scielo.br Similarly, docking simulations of quinoline–sulfonamide derivatives against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes implicated in Alzheimer's disease, helped to unveil critical hydrogen bonding and various π-interactions (π–π, π–alkyl, π–amid, and π–sulfur) between the ligands and the enzyme active sites. nih.gov

In a study of quinoline derivatives targeting EGFR kinases, molecular docking confirmed their high potency and flexibility towards both wild-type and mutated forms of the enzyme. nih.gov Another study on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer protein CB1a reported binding affinities between -5.3 and -6.1 Kcal/mol and identified key interacting amino acid residues such as ILE-8, LYS-7, and TRP-12. nih.gov

These studies collectively demonstrate how molecular docking can elucidate the binding modes of quinoline scaffolds, providing a structural basis for their observed biological activities. The binding energies from these studies are often tabulated to compare the efficacy of different derivatives.

Interactive Data Table: Molecular Docking of Quinoline Derivatives

| Compound Class | Target Protein | Binding Affinity / Energy (kcal/mol) | Key Interacting Residues |

| Quinoline-Thiazole Hybrids scielo.br | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Met318, Val289, Asp381, Phe317 |

| Quinoline–Sulfonamides nih.gov | MAO-A | Up to -10.40 | TYR444, TYR69 |

| 2H-thiopyrano[2,3-b]quinolines nih.gov | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, TRP-12 |

| Pyrrolo[1,2-a]quinolines nih.gov | Fungal Lanosterol 14-alpha demethylase (CYP51) | -7.2 to -9.7 | Not specified |

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and identifying the key physicochemical properties driving the activity.

For a series of quinazoline (B50416) derivatives (a related heterocyclic system), a QSAR model was developed to predict their inhibitory activity against the tyrosine kinase (erbB-2). nih.gov The model revealed that Estate Contribution descriptors, specifically SaaOE-Index and SsCIE-index, were crucial for predicting activity. nih.gov The positive coefficient for SsClE-index indicated that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov

In another study on quinoline derivatives against Plasmodium falciparum, QSAR analysis identified four key molecular descriptors that largely determine the antimalarial activity: total connectivity (Tcon), percentage of carbon (C (%)), density (D), and the bond length between two nitrogen atoms (Bond N–N). researchgate.net Such models provide a quantitative framework for understanding how structural modifications influence a compound's potency.

Interactive Data Table: Key Descriptors in QSAR Models for Quinoline-like Scaffolds

| Compound Class | Target/Activity | QSAR Method | Key Descriptors Identified |

| Quinazoline Derivatives nih.gov | Tyrosine kinase (erbB-2) inhibition | Multiple Linear Regression (MLR) | SaaOE-Index, SsCIE-index, SsCH3E-index |

| Quinoline Derivatives researchgate.net | Anti-plasmodial activity | MLR, MNLR, ANN | Total connectivity (Tcon), Carbon percentage (C (%)), Density (D), Bond N–N length |

| Carbocycle-fused quinolines researchgate.net | Anticancer activity (MOLT-3) | 2D-QSAR | Physicochemical molecular descriptors |

Rational Design Principles for Modulating Specific Mechanistic Outcomes

The insights gained from SAR and computational studies form the basis for the rational design of new quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.

One primary design principle involves modifying substituents on the quinoline scaffold to enhance interactions with the target protein and improve physicochemical properties. For example, in the development of quinoline-4-carboxamides as antimalarial agents, initial efforts focused on reducing the high lipophilicity (clogP of 4.3) of the hit compound, which was associated with poor solubility and metabolic instability. nih.gov Modifications were targeted at the R¹, R², and R³ positions of the quinoline scaffold to address this liability. nih.gov

Another key principle is the strategic introduction of functional groups to exploit specific interactions within the target's binding site, as revealed by docking studies. The design of a potent quinazolinone antibacterial, compound 27, was the result of evaluating 77 variants of the initial scaffold, leading to a compound with potent activity against MRSA, low clearance, and oral bioavailability. nih.gov Similarly, for a complex benzenesulfonamide-quinoline derivative targeting PPARγ, SAR studies revealed that the sulfonamide linker was critical for activity, and specific substitutions on the benzene (B151609) ring (ring A) were associated with higher transcriptional activity and tighter packing within the binding pocket. nih.govgonzaga.edu

Furthermore, rational design can be employed to develop multi-target inhibitors, which can be advantageous for complex diseases like cancer and neurodegenerative disorders. nih.gov Quinoline–sulfonamides have been designed as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases (ChEs) for potential Alzheimer's disease therapy. nih.gov This approach involves creating hybrid molecules that can effectively interact with the binding sites of multiple, distinct biological targets. The design of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones as potential multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M for cancer therapy also exemplifies this principle. nih.gov

By applying these principles—optimizing physicochemical properties, enhancing target-specific interactions, and designing for multi-target engagement—researchers can rationally modify a core scaffold like 4-(benzoyl)quinoline to develop novel therapeutic agents with desired mechanistic outcomes.

Emerging Applications and Derivative Research

Development of Quinoline-Based Scaffolds for Advanced Chemical Biology Probes

The quinoline (B57606) scaffold is a privileged structure in the design of molecules with significant biological activity, making it a cornerstone in medicinal chemistry. researchgate.netnih.gov Quinoline and its derivatives are recognized as key building blocks for developing novel therapeutic agents due to their diverse pharmacological properties. researchgate.net The functionalization of the quinoline ring at various positions is crucial, as the nature and placement of substituents significantly influence the biological activity of the resulting compounds. nih.gov

This inherent biological activity has led to the development of quinoline-based scaffolds for advanced chemical biology probes. These probes are essential tools for studying biological processes with high spatial and temporal resolution. rsc.org For instance, certain quinoline derivatives have been engineered as two-photon sensitive quadrupolar probes, which can be photolysed under both UV and near-infrared (NIR) irradiation, a valuable property for 'caging' and releasing bioactive molecules in cellular environments. rsc.org Furthermore, the intrinsic fluorescence of many quinoline derivatives, such as 2-alkynyl quinolines, makes them suitable for use as fluorescent probes in biological imaging. acs.orgacs.org The addition of a dimethylamino group to a quinoline moiety, for example, has been shown to induce fluorescence, turning a bioactive compound into a trackable probe for cell imaging studies. nih.gov Given these precedents, 4-(2,3-Dimethylbenzoyl)quinoline could potentially be developed into a specialized probe, with its specific substitution pattern influencing its photophysical properties and biological targeting.

Exploration in Materials Science

The unique electronic and photophysical properties of the quinoline ring have made it an attractive component for the development of novel materials. researchgate.netrsc.org Research in this area spans functional organic materials, electronic devices, and luminescent compounds.

Quinoline derivatives are integral to the creation of functional organic materials, including advanced conducting polymers and materials for electroluminescent devices. researchgate.netgoogle.com The ability of the quinoline structure to participate in π-electron systems makes it a valuable building block for materials requiring specific electronic properties. The synthesis of diverse quinoline scaffolds through methods like multicomponent reactions allows for the fine-tuning of these properties by introducing various functional groups. rsc.org

A significant application of quinoline derivatives is in the fabrication of Organic Light-Emitting Diodes (OLEDs). tandfonline.com Specifically, metal-quinolate complexes, where a quinoline derivative acts as a ligand to a metal ion, are widely used. Quinoline derivatives are employed in the organic compound layer of these devices, which is sandwiched between two electrodes. google.com Such derivatives have been shown to enable the emission of light, from yellow to red, with high brightness and efficiency. google.com The development of benzo[q]quinoline derivatives has also been pursued for their electroluminescent properties in OLEDs. tandfonline.com The this compound, with its potential to act as a ligand, could be explored for forming novel metal-quinolates for use in organic electronic devices.

The inherent photoreceptive and luminescent qualities of the quinoline nucleus are a major focus of materials science research. rsc.orgresearchgate.net Many quinoline derivatives exhibit fluorescence, a property that can be modulated by altering the substituents on the quinoline ring. nih.gov For example, certain derivatives are used in organic electroluminescent devices to produce colored light. google.com The development of imidazo[1,5-a]quinolines has identified substitution patterns that are beneficial for applications in optical technologies like OLEDs. researchgate.net Studies on compounds like 2-(2-hydroxyphenyl)-3,1-benzoxazin-4-one, a related heterocyclic structure, have detailed their absorption and luminescence properties, which are dependent on isomeric forms and solvent interactions. researchgate.net The specific substitution on this compound would be expected to confer unique photophysical properties, making it a candidate for investigation as a novel luminescent material.

Catalyst Development and Ligand Design Incorporating Quinoline Structures

For instance, ruthenium complexes incorporating quinoline-type ligands have been shown to be effective catalysts for reactions such as the three-component deaminative coupling to synthesize other 2,3-disubstituted quinolines. rsc.org Furthermore, quinoline-2-carboxylic acid has been used to create mixed ligand complexes with various transition metals. researchgate.net The design of such ligands is a critical aspect of modern catalysis, aiming for higher efficiency, selectivity, and greener chemical processes. nih.gov The structure of this compound suggests its potential use as a ligand, where the benzoyl and dimethylphenyl groups would significantly influence the properties of any resulting metal complex.

Quinoline Hybrids and Conjugates for Multitarget Mechanistic Investigations

A promising strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. nih.govresearchgate.net This approach aims to develop agents with dual modes of action, potentially overcoming drug resistance and reducing side effects. researchgate.netnih.gov The quinoline scaffold is a popular choice for hybridization due to its broad spectrum of biological activities. frontiersin.orgresearchgate.net

Researchers have successfully created numerous quinoline hybrids, such as:

Quinoline-chalcone hybrids: These have shown notable anticancer activity. nih.gov

Quinoline-artemisinin hybrids: Developed for enhanced antimalarial activity. mdpi.com

Quinoline-ferrocene hybrids: Effective against multi-drug resistant strains of P. falciparum. mdpi.com

Quinoline-pyrimidine hybrids: Displayed potent in vitro antiplasmodial activities. mdpi.com

Quinoline-1,2,3-triazole-aniline hybrids: Investigated as potential antitubercular and anti-HIV agents. nih.gov

This strategy of molecular hybridization allows for the investigation of complex, multitarget mechanisms. nih.govresearchgate.net By combining the quinoline core with other active moieties, scientists can create novel compounds that interact with multiple biological targets simultaneously. researchgate.net The this compound molecule could serve as a starting point for creating new hybrids, where the dimethylbenzoyl portion could be modified or linked to other pharmacologically active groups to explore new therapeutic possibilities.

Future Directions and Interdisciplinary Research

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and materials science research. researchgate.netnih.gov In the context of quinoline research, AI/ML algorithms can be employed to predict the biological activities of novel derivatives, optimize synthetic routes, and identify potential drug-target interactions. researchgate.netmdpi.com This computational approach can significantly reduce the time and cost associated with traditional experimental screening.

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

Advanced spectroscopic techniques, such as time-resolved spectroscopy and high-resolution mass spectrometry, are enabling researchers to study the mechanisms of chemical reactions and biological processes in unprecedented detail. azooptics.comrsc.org These methods can be applied to investigate the real-time interactions of 4-(2,3-Dimethylbenzoyl)quinoline with its biological targets, providing valuable insights into its mechanism of action.

Development of Novel Synthetic Methodologies with Enhanced Sustainability

There is a growing emphasis on developing "green" and sustainable synthetic methods in chemistry. acs.orgresearchgate.netacs.org For quinoline synthesis, this includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ijstr.org Future research will likely focus on developing even more sustainable and atom-economical routes to this compound and its derivatives.

Role of this compound in Emerging Fields of Chemical Research

The unique properties of this compound may find applications in emerging fields such as chemical biology, where it could be used to develop novel chemical tools for studying biological systems, and in the development of new functional materials with tailored optical or electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.